1-Benzyl-1H-imidazole-4-carboxylic acid

説明

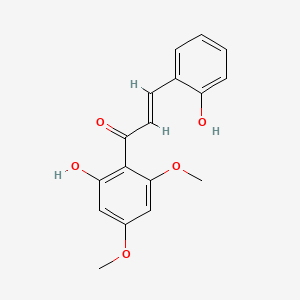

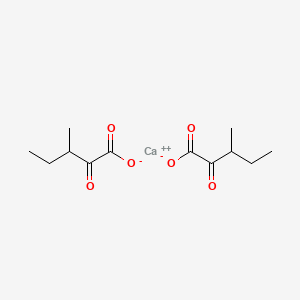

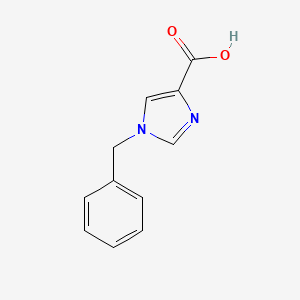

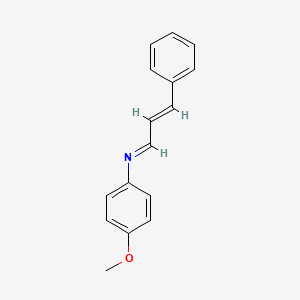

The compound "1-Benzyl-1H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and have been extensively studied for their potential therapeutic applications. The benzyl group attached to the imidazole ring may influence the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of imidazole derivatives, such as "1-Benzyl-1H-imidazole-4-carboxylic acid," often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For instance, the preparation of various 1H-imidazol-1-yl-substituted carboxylic acids has been described, where the distance between the imidazole and carboxylic acid groups is crucial for achieving optimal potency in inhibiting thromboxane synthetase . This suggests that the synthesis of "1-Benzyl-1H-imidazole-4-carboxylic acid" would require careful consideration of the positioning of substituents to retain biological activity.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the crystal lattice. Studies have shown that imidazole and benzimidazole can form salts with carboxylic acids, resulting in a variety of supramolecular structures . These structures are stabilized by strong hydrogen bonds, such as N-H...O and O-H...O interactions, which are crucial for the formation of organic salts. The presence of a benzyl group in "1-Benzyl-1H-imidazole-4-carboxylic acid" would likely contribute to the overall molecular conformation and the potential for intermolecular interactions.

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The reactivity of the imidazole ring can be influenced by substituents like the benzyl group, which can affect the electron density and steric hindrance around the reactive sites. For example, the synthesis of imidazo[2,1-b]benzothiazole carboxylic acids involves the reaction of substituted 2-aminobenzothiazoles with reactive ketone derivatives . This indicates that "1-Benzyl-1H-imidazole-4-carboxylic acid" could potentially undergo similar reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a carboxylic acid group typically increases the compound's polarity and may enhance its solubility in polar solvents. The benzyl group, being hydrophobic, could counteract this effect to some extent. The crystal packing and intermolecular interactions in imidazole derivatives are often analyzed to understand their supramolecular assembly and stability . These properties are essential for the practical application of "1-Benzyl-1H-imidazole-4-carboxylic acid" in various fields, including pharmaceuticals and materials science.

科学的研究の応用

Synthesis and Functionalization

1-Benzyl-1H-imidazole-4-carboxylic acid derivatives are pivotal in the synthesis of complex molecules due to their versatile functional groups. For instance, they serve as intermediates in the preparation of peptidomimetics, highlighted by the synthesis of constrained H-Phe-Phe-NH2 analogues through aminocarbonylation reactions (Skogh et al., 2013). This showcases their role in advancing peptide chemistry and drug design.

Coordination Chemistry and MOFs

Metal–Organic Frameworks (MOFs) incorporating 1H-imidazole derivatives demonstrate remarkable structural diversity and sensing properties. The use of 1H-imidazole-4-yl-containing ligands in MOFs has yielded new materials with potential applications in gas storage, separation technologies, and sensing of metal ions and small molecules (Liu et al., 2018). These frameworks exhibit unique coordination geometries and are promising for environmental and analytical applications.

Supramolecular Chemistry

1-Benzyl-1H-imidazole-4-carboxylic acid and its derivatives are key in forming non-covalent interactions, such as hydrogen bonding, which are essential for the construction of supramolecular architectures. These interactions facilitate the assembly of complex structures with potential applications in molecular recognition, catalysis, and the development of novel materials (Jin et al., 2015).

Catalysis

These derivatives have been explored in catalysis, exemplified by their application in acceptorless dehydrogenation reactions to convert alcohols to carboxylic acids, a process crucial for sustainable chemistry practices (Carneiro et al., 2015). Such reactions are foundational in the synthesis of pharmaceuticals and fine chemicals, emphasizing the importance of 1-Benzyl-1H-imidazole-4-carboxylic acid derivatives in green chemistry.

Sensing Applications

Benzimidazole-based optical probes, developed from 1H-imidazole derivatives, offer selective detection of multiple cations via dual-channel analysis. These probes can differentiate and selectively detect various metal ions, demonstrating potential applications in environmental monitoring, biotechnology, and diagnostics (Kumar et al., 2012).

特性

IUPAC Name |

1-benzylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKAUFNAOVFMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431051 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

676372-30-8 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)